molecular formula C8H9ClN2O4 B613066 4-Nitrophenyl 2-aminoacetate hydrochloride CAS No. 16336-29-1

4-Nitrophenyl 2-aminoacetate hydrochloride

Cat. No.: B613066
CAS No.: 16336-29-1
M. Wt: 232,62 g/mole
InChI Key: MGZZUFRFWPWALX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-nitrophenethylamine hydrochloride, involves the use of raw materials like phenylethylamine, concentrated sulfuric acid, and concentrated nitric acid . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .


Molecular Structure Analysis

The molecular structure of related compounds like 4-nitrophenethylamine hydrochloride has been described with the linear formula: O2NC6H4CH2CH2NH2 · HCl .


Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .

Scientific Research Applications

Environmental and Analytical Chemistry

Nitrophenyl compounds, including derivatives similar to 4-Nitrophenyl 2-aminoacetate hydrochloride, have been extensively studied for their environmental occurrence, analytical detection, and degradation pathways. For example, the analysis of nitrated phenols in the atmosphere highlights the importance of detecting and understanding the behavior of nitrophenyl derivatives in environmental contexts. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for their identification and quantification, underlining the role of nitrophenyl compounds in environmental science and pollution studies (Harrison et al., 2005).

Advanced Oxidation Processes

The degradation of organic pollutants through advanced oxidation processes (AOPs) is another area where nitrophenyl derivatives could have implications. Research on the degradation of compounds like acetaminophen reveals the production of various by-products, including nitrophenol derivatives, highlighting the complex interactions and transformations these compounds undergo in AOPs. Such studies are crucial for improving water treatment technologies and understanding the environmental fate of pharmaceuticals and other organic contaminants (Qutob et al., 2022).

Corrosion Inhibition

In the field of industrial chemistry, nitrophenyl derivatives are explored for their potential as corrosion inhibitors, particularly in acidic cleaning processes for metals. The presence of nitro groups and other functional groups in these molecules enables them to act as effective inhibitors, protecting metal surfaces from corrosive environments. This application is of significant importance in maintaining the integrity and longevity of metal components in various industrial settings (Goyal et al., 2018).

Safety and Hazards

For related compounds, it is advised to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This suggests potential future directions in the development and assessment of nanostructured materials for catalytic applications.

Properties

IUPAC Name

(4-nitrophenyl) 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.ClH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZZUFRFWPWALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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